1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
CAS No.:
Cat. No.: VC16006698
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 1-methyl-3,4-dihydro-2H-quinoline-7-carbaldehyde |
| Standard InChI | InChI=1S/C11H13NO/c1-12-6-2-3-10-5-4-9(8-13)7-11(10)12/h4-5,7-8H,2-3,6H2,1H3 |
| Standard InChI Key | FXEDPKHNEUGPBI-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC2=C1C=C(C=C2)C=O |
Introduction
Overview
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde (C₁₁H₁₃NO) is a heterocyclic organic compound featuring a tetrahydroquinoline backbone substituted with a methyl group at the 1-position and a formyl group at the 7-position. This molecule has garnered attention in medicinal chemistry and organic synthesis due to its structural versatility and potential pharmacological applications. Its molecular weight is 175.23 g/mol, and it is primarily utilized in research settings for developing bioactive molecules .
Structural Characteristics
Molecular Framework
The compound’s core structure consists of a partially saturated quinoline ring system. Key features include:
-
Methyl group at the nitrogen atom (1-position), which enhances steric and electronic properties.
-
Aldehyde functional group at the 7-position, enabling reactivity in condensation and nucleophilic addition reactions .
Table 1: Physical and Chemical Properties
Synthesis Methods
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroquinoline derivatives. This method involves condensing β-arylethylamines with aldehydes under acidic conditions. For 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde, the reaction typically employs:
-
N-Methyl-β-arylethylamine as the amine precursor.
-
Formaldehyde or acetaldehyde as the carbonyl source .
Recent advancements include catalytic asymmetric versions using organocatalysts like (R)-TRIP, achieving enantiomeric excess (ee) values of 86–92% .
Continuous Flow Reactors
Industrial-scale synthesis benefits from continuous flow reactors, which improve reaction efficiency and control. These systems optimize parameters such as temperature, residence time, and catalyst loading, reducing side products .
Table 2: Key Synthetic Approaches
| Method | Conditions | Yield/ee | Source |
|---|---|---|---|
| Pictet-Spengler | Acidic (HCl), RT, 24h | 75–85% | |
| Organocatalytic Asymmetric | (R)-TRIP, CH₂Cl₂, –40°C | 86–92% ee | |
| Continuous Flow | Microreactor, 100°C, 5 min | >90% purity |
Chemical Reactivity and Derivatives
Aldehyde Functional Group
The 7-carbaldehyde group participates in:
-
Nucleophilic additions (e.g., formation of imines or hydrazones).
-
Oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .
Methyl Group Effects
The N-methyl group:
-
Reduces basicity compared to non-methylated analogs.
-
Enhances metabolic stability by hindering enzymatic N-demethylation .
| Activity | Mechanism | Model System | Source |
|---|---|---|---|
| Neuroprotection | NMDA receptor antagonism | Cerebral ischemia | |
| Anticancer | Bcl-2 inhibition | HeLa cells | |
| Anti-inflammatory | Cytokine suppression (TNF-α, IL-6) | Macrophages |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing:
-
Antipsychotics: Modulating dopamine and serotonin receptors.
-
Antioxidants: Scavenging free radicals via the aldehyde group .
Recent Advances (2021–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume